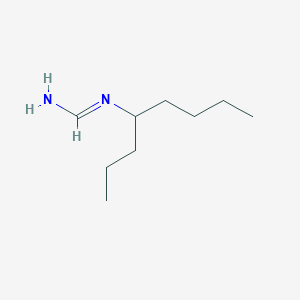
N'-octan-4-ylmethanimidamide
Description
N’-octan-4-ylmethanimidamide is an organic compound with the molecular formula C10H22N2 It belongs to the class of imidamides, which are characterized by the presence of an imidamide functional group
Properties
CAS No. |
90304-21-5 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N'-octan-4-ylmethanimidamide |
InChI |
InChI=1S/C9H20N2/c1-3-5-7-9(6-4-2)11-8-10/h8-9H,3-7H2,1-2H3,(H2,10,11) |
InChI Key |
RMHSPLIAVKSFAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)N=CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-octan-4-ylmethanimidamide typically involves the reaction of octan-4-ylamine with formamidine. The reaction is carried out under controlled conditions to ensure the formation of the desired imidamide. The general reaction scheme is as follows:
[ \text{Octan-4-ylamine} + \text{Formamidine} \rightarrow \text{N’-octan-4-ylmethanimidamide} ]
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N’-octan-4-ylmethanimidamide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-octan-4-ylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine group.
Substitution: The imidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imidamides with various functional groups.
Scientific Research Applications
N’-octan-4-ylmethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N’-octan-4-ylmethanimidamide involves its interaction with specific molecular targets. The imidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-octylmethanimidamide
- N’-hexylmethanimidamide
- N’-decylmethanimidamide
Comparison
N’-octan-4-ylmethanimidamide is unique due to its specific alkyl chain length and the position of the imidamide group. This structural uniqueness can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the length of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


